Pitavastatin-Acyl-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pitavastatin is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves a convergent route that assembles the pitavastatin side chain via a Wittig reaction between a phosphonium salt and an enantiomerically pure formyl side chain. A key step in the synthesis involves a diastereoselective bismuth-promoted hemiacetal/oxa-Michael addition reaction, establishing the 1,3-syn-diol acetal motif with excellent stereo control (Xiong et al., 2015).

Molecular Structure Analysis

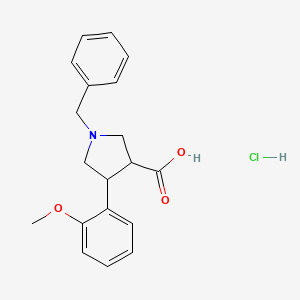

Pitavastatin's structure is characterized by a heptenoate basic structure, a quinoline ring, and side chains that include fluorophenyl and cyclopropyl moieties. This structure is responsible for its potent pharmacologic action, including strong binding and inhibition of HMG-CoA reductase, and its potent LDL-cholesterol-lowering effects similar to those of atorvastatin and rosuvastatin (Hayashi et al., 2007).

Chemical Reactions and Properties

Pitavastatin undergoes glucuronidation, converting to its inactive lactone form, which significantly reduces the incidence of drug interactions due to its minimal metabolism by cytochrome P450 isozymes. This glucuronidation is primarily facilitated by UGT1A3 and UGT2B7 enzymes, leading to the formation of pitavastatin lactone, a major metabolite in humans. The lactonization process involves glucuronidation followed by an elimination reaction (Fujino et al., 2003).

Physical Properties Analysis

Pitavastatin's physical properties, including its high bioavailability and long half-life, contribute to its effective lipid-lowering action. The drug's high bioavailability (60%) and the majority of the bioavailable fraction after oral dosing being excreted unchanged in the bile enhance its efficacy. The enterohepatic circulation of unchanged pitavastatin contributes to its prolonged duration of action, allowing for once-daily dosing (Catapano, 2012).

Chemical Properties Analysis

Pitavastatin's chemical properties, including its lipophilicity and minimal metabolism by CYP enzymes, differentiate it from other statins. Its lipophilic nature allows for effective uptake into hepatocytes, while its minimal metabolism by CYP enzymes, particularly CYP2C9, and lack of metabolism by CYP3A4, reduce the potential for drug-drug interactions. This makes pitavastatin a suitable option for patients undergoing polypharmacy, especially those at high risk of cardiovascular disease (Duggan, 2012).

Wissenschaftliche Forschungsanwendungen

Rolle bei arzneimittelbedingten Toxizitäten

Acyl-Glucuronid (AG)-Metabolite, wie z. B. Pitavastatin-Acyl-Glucuronid, wurden auf ihre Rolle als Vermittler arzneimittelbedingter Toxizitäten untersucht {svg_1}. Diese Metabolite sind reaktiv und können mit verschiedenen biologischen Systemen interagieren {svg_2}. Die Rolle von AG-Metaboliten bei arzneimittelbedingten Toxizitäten ist jedoch aufgrund der Schwierigkeiten bei der Untersuchung dieser Gruppe reaktiver Arzneimittelkonjugate umstritten {svg_3}.

Bioaktivierung von Carbonsäure-Arzneimitteln

This compound ist ein Produkt der Bioaktivierung von Carbonsäure-Arzneimitteln {svg_4}. Dieser Prozess beinhaltet die Bildung von 1-β-O-Acyl-Glucuronid-Ester-Derivaten, die oft im Plasma zirkulieren, bevor sie mit dem Urin und der Galle ausgeschieden werden {svg_5}.

Wechselwirkung mit biologischen Molekülen

AGs, einschließlich this compound, können biologische Moleküle wie Proteine, Lipide und Nukleinsäuren kovalent modifizieren {svg_6}. Diese Reaktionen erfolgen entweder über Transacylierung von nukleophilen Zentren an Makromolekülen oder über Glykation von Proteinresten {svg_7}.

Hemmung wichtiger Enzyme und Transporter

AG-Metabolite können wichtige Enzyme und Transporter hemmen {svg_8}. Dies kann zu unvorhergesehenen Wechselwirkungen mit verschiedenen biologischen Systemen führen {svg_9}.

LDL-Cholesterinsenkung

This compound ist ein Metabolit von Pitavastatin, einem Medikament zur Senkung des Low-Density-Lipoprotein-Cholesterins (LDL-C) {svg_10}. Es gehört zur Klasse der Statine, die die empfohlene Erstlinientherapie zur Senkung des LDL-C sind {svg_11}.

Behandlung von Herz-Kreislauf-Erkrankungen

Die REPRIEVE-Studie zeigte, dass Menschen mit HIV-Infektion, die Pitavastatin erhielten, ein geringeres Risiko für schwerwiegende unerwünschte kardiale Ereignisse hatten {svg_12}. Dies deutet darauf hin, dass this compound als Metabolit von Pitavastatin auch eine Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen spielen könnte {svg_13}.

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

The compound acts as an inhibitor of HMG-CoA reductase . By competitively inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein receptors (LDLR) on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This leads to an intracellular depletion of sterols in hepatocytes . In response, the SREBP2 transcription factor is activated, inducing the expression of the LDLR and reducing LDL-cholesterol (LDL-C) levels . The compound can also affect the intracellular pool of isoprenoids and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .

Pharmacokinetics

The principal route of metabolism for this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of a lactone . There is only minimal metabolism by the cytochrome P450 system . The compound is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8 .

Result of Action

The compound’s action results in lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations . This ultimately reduces the risk of cardiovascular disease .

Action Environment

The action of the compound can be influenced by genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter . This transporter is encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) and has been shown to impact the compound’s pharmacokinetics .

Zukünftige Richtungen

Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response . Additionally, the approval of new pharmacological agents to be used in combination with statins represents the future for a tailored therapy of cardiovascular disease patients .

Biochemische Analyse

Biochemical Properties

Pitavastatin Acyl Glucuronide interacts with several enzymes, proteins, and other biomolecules. The principal metabolic pathway of Pitavastatin involves glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .

Cellular Effects

Pitavastatin Acyl Glucuronide, like other statins, has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and ultimately reducing the risk of cardiovascular disease .

Molecular Mechanism

Pitavastatin Acyl Glucuronide exerts its effects at the molecular level through several mechanisms. More specifically, statin medications like Pitavastatin competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

The effects of Pitavastatin Acyl Glucuronide change over time in laboratory settings. For instance, Pitavastatin has been shown to reduce noncalcified coronary plaque volume and inflammatory biomarkers over a period of two years .

Dosage Effects in Animal Models

The effects of Pitavastatin Acyl Glucuronide vary with different dosages in animal models. For instance, substantial levels of the glucuronide conjugate and the lactone form of Pitavastatin were detected in bile following intravenous administration of Pitavastatin to dogs .

Metabolic Pathways

Pitavastatin Acyl Glucuronide is involved in several metabolic pathways. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .

Transport and Distribution

Pitavastatin Acyl Glucuronide is transported and distributed within cells and tissues. The lactone forms of statins, including Pitavastatin, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .

Subcellular Localization

Given that Pitavastatin and its metabolites primarily act in the liver to inhibit cholesterol production , it can be inferred that Pitavastatin Acyl Glucuronide may also be localized to the liver cells where it exerts its effects.

Eigenschaften

IUPAC Name |

(2R,5R)-5-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-2,3,4-trihydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34FNO9/c33-18-9-7-16(8-10-18)27-21-3-1-2-4-24(21)34-28(17-5-6-17)22(27)12-11-19(35)13-20(36)14-26(37)43-25-15-23(32(41)42)29(38)31(40)30(25)39/h1-4,7-12,17,19-20,23,25,29-31,35-36,38-40H,5-6,13-15H2,(H,41,42)/b12-11+/t19-,20-,23?,25-,29-,30?,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTYJDZEBFATMR-GJVILAPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@@H]4CC([C@H](C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)